6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and two chlorine atoms at the 6 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazine ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the field of kinase inhibitors.
Biological Studies: The compound is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Similar structure but with only one chlorine atom.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another dichlorinated heterocyclic compound with a different ring structure.
Uniqueness
6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the specific positioning of the chlorine atoms and the fusion of the pyridine and pyrazine rings.
Properties
Molecular Formula |
C7H7Cl2N3 |
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Molecular Weight |
204.05 g/mol |
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H7Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h3,10H,1-2H2,(H,11,12) |
InChI Key |
XPEUXALOUDRSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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